molecular formula C11H15NO B3006869 2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol CAS No. 2095773-07-0

2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol

Cat. No. B3006869
CAS RN: 2095773-07-0
M. Wt: 177.247
InChI Key: WKACBLSJQCIWIQ-LLVKDONJSA-N
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Description

“2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a significant class of isoquinoline alkaloids . These compounds, both natural and synthetic, exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ analogs has garnered attention due to their biological potential . A note on commonly used synthetic strategies for constructing the core scaffold has been discussed . A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were designed by cyclizing the benzylamine to the ether linker .


Molecular Structure Analysis

The molecular structure of “2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol” is based on the THIQ heterocyclic scaffold . The mass spectrum of ethanol provides insights into the fragmentation pattern of ethanol .


Chemical Reactions Analysis

THIQ based compounds undergo a range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . Oxidation of alcohol is a common reaction where alcohols undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol” would be similar to those of other ethanol-based compounds. Ethanol is a clear, colorless liquid that is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

Scientific Research Applications

Synthesis of Heterocycles

The tetrahydroisoquinoline scaffold is pivotal in the synthesis of heterocyclic compounds, which are core structures in many natural products and pharmaceuticals . The versatility of this scaffold allows for the creation of diverse heterocyclic systems that are essential in drug discovery and development.

Medicinal Chemistry

In medicinal chemistry, tetrahydroisoquinoline derivatives exhibit a range of biological activities against infective pathogens and neurodegenerative disorders . They are studied for their potential as therapeutic agents, with ongoing research into their structure-activity relationships and mechanisms of action.

Biochemistry

The compound’s role in biochemistry includes its use as a precursor for synthesizing biologically active molecules. It can be functionalized to create various compounds that interact with biological systems, aiding in the study of biochemical pathways .

Industrial Applications

While not directly related to “2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol,” tetrahydroisoquinoline derivatives are being explored for their potential in industrial applications, such as the microbial production of chemicals like 2,3-butanediol, which has applications in chemical, cosmetic, and pharmaceutical industries .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactivity allows for the formation of C(1)-substituted derivatives, which are key intermediates in the synthesis of various alkaloids and bioactive molecules .

Pharmacology

In pharmacology, the tetrahydroisoquinoline core is significant due to its presence in many bioactive molecules. It is used to develop compounds with potential pharmacological applications, including antineuroinflammatory agents and other therapeutic leads .

Coordination Chemistry

The structural flexibility of tetrahydroisoquinoline derivatives makes them suitable ligands in coordination chemistry. They can form coordination compounds with various metals, which are useful in catalysis and the study of metal-organic frameworks .

Safety and Hazards

Ethanol is highly flammable and carries a substantial risk of causing fires and explosions . It has a flash point at atmospheric pressure around 14 °C (57.2 °F), indicating that its vapors can catch fire at or above this temperature when exposed to an ignition source .

Future Directions

The future directions for “2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol” and other THIQ analogs could involve further exploration of their biological potential, development of novel THIQ analogs with potent biological activity, and optimization of synthetic strategies .

properties

IUPAC Name

2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-6-5-11-7-9-3-1-2-4-10(9)8-12-11/h1-4,11-13H,5-8H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKACBLSJQCIWIQ-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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